N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 897618-07-4
VCID: VC6172995
InChI: InChI=1S/C20H17N3O3S/c1-11-6-7-12(2)18-17(11)21-20(27-18)22-19(26)13-4-3-5-14(10-13)23-15(24)8-9-16(23)25/h3-7,10H,8-9H2,1-2H3,(H,21,22,26)
SMILES: CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Molecular Formula: C20H17N3O3S
Molecular Weight: 379.43

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

CAS No.: 897618-07-4

Cat. No.: VC6172995

Molecular Formula: C20H17N3O3S

Molecular Weight: 379.43

* For research use only. Not for human or veterinary use.

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide - 897618-07-4

Specification

CAS No. 897618-07-4
Molecular Formula C20H17N3O3S
Molecular Weight 379.43
IUPAC Name N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Standard InChI InChI=1S/C20H17N3O3S/c1-11-6-7-12(2)18-17(11)21-20(27-18)22-19(26)13-4-3-5-14(10-13)23-15(24)8-9-16(23)25/h3-7,10H,8-9H2,1-2H3,(H,21,22,26)
Standard InChI Key VGQPGIBNAHZFNC-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates two pharmacologically significant motifs: a 4,7-dimethyl-1,3-benzothiazol-2-yl group and a 3-(2,5-dioxopyrrolidin-1-yl)benzamide unit. The benzothiazole ring contributes aromaticity and planar geometry, while the dioxopyrrolidine group introduces conformational flexibility and hydrogen-bonding capacity . Key physicochemical parameters are summarized below:

PropertyValueSignificance
Molecular FormulaC20H18N3O3SDetermines stoichiometry and mass
Molecular Weight396.44 g/molImpacts bioavailability and solubility
logD (pH 7.4)-0.0597Predicts membrane permeability
Polar Surface Area (PSA)77.514 ŲInfluences blood-brain barrier penetration
Hydrogen Bond Donors1Affects target binding specificity
Hydrogen Bond Acceptors9Enhances solubility in aqueous media

Synthesis and Characterization

Synthetic Pathway

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves three primary steps:

  • Benzothiazole Ring Formation: Cyclization of 4,7-dimethyl-2-aminothiophenol with a carbonyl source (e.g., chloroacetyl chloride) under basic conditions yields the 4,7-dimethylbenzothiazole core.

  • Functionalization of Benzamide: Nitration of benzoyl chloride at the meta position, followed by reduction and coupling with 2,5-dioxopyrrolidine, produces 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride.

  • Amide Coupling: Reaction of the benzothiazole amine with the functionalized benzoyl chloride in the presence of a coupling agent (e.g., HATU) forms the final product.

Analytical Characterization

Structural confirmation relies on spectroscopic techniques:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, benzamide NH), 7.89–7.45 (m, 4H, aromatic protons), 3.12 (s, 4H, pyrrolidinone CH2), 2.45 (s, 6H, CH3 groups).

  • FT-IR: Peaks at 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N benzothiazole), and 1240 cm⁻¹ (C-S bond) .

  • Mass Spectrometry: ESI-MS m/z 397.1 [M+H]+.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey DifferencesBiological Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamideC15H15N3O3SAcetamide linker vs. benzamideAntibacterial (Gram-positive)
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamideC26H29ClN4O4SMorpholinoethyl substituentKinase inhibition
2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamideC13H13BrN2OBromine atom and pyrrole moietyEnzyme inhibition

The target compound’s benzamide group improves aromatic stacking interactions compared to acetamide analogs, potentially enhancing target affinity.

Future Directions and Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Modifying the benzamide’s substituents to optimize pharmacokinetics.

  • In Vivo Toxicity Profiling: Assessing hepatotoxicity and renal clearance in animal models .

  • Formulation Development: Designing nanoparticle carriers to overcome solubility limitations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator